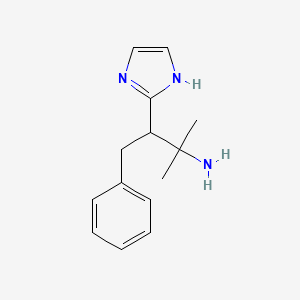
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole and its derivatives are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts under green chemistry conditions . The reaction is usually carried out in a solvent-based or solvent-free environment, with temperatures ranging from room temperature to 95°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactors has been explored to optimize the efficiency and yield of the synthesis . Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been used to promote the reaction and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted imidazole compounds .
Scientific Research Applications
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes and binding to enzymes . This interaction can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry applications.
1-Hydroxyimidazoles: Used as synthetic intermediates and for their biological activities.
N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide: Investigated as a covalent inhibitor of p97/VCP ATPase.
Uniqueness
3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine is unique due to its specific structure, which combines an imidazole ring with a phenyl and butan-2-amine moiety. This unique structure contributes to its diverse range of applications and potential as a versatile compound in various fields.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine |
InChI |
InChI=1S/C14H19N3/c1-14(2,15)12(13-16-8-9-17-13)10-11-6-4-3-5-7-11/h3-9,12H,10,15H2,1-2H3,(H,16,17) |
InChI Key |
JGERKLCBVZBJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=CC=CC=C1)C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


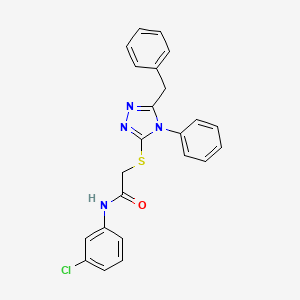
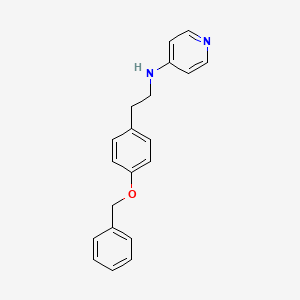
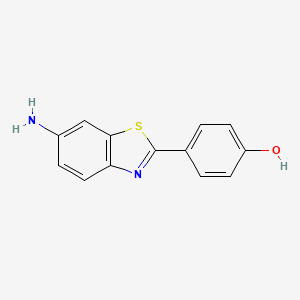
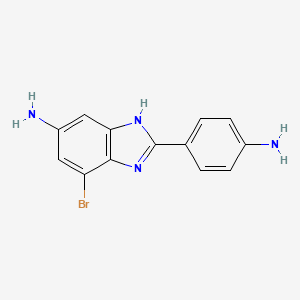
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
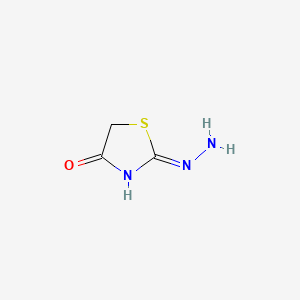
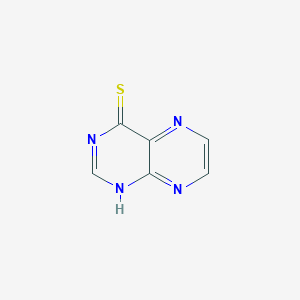
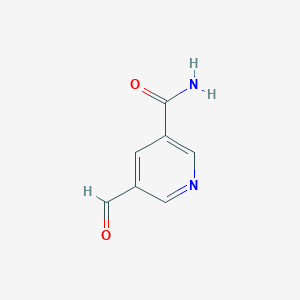
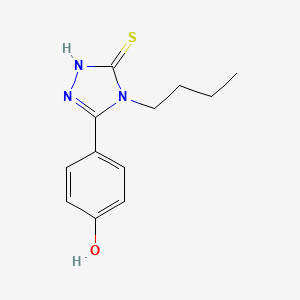
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)

![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![3-amino-N-(2,5-dimethoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770678.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)
